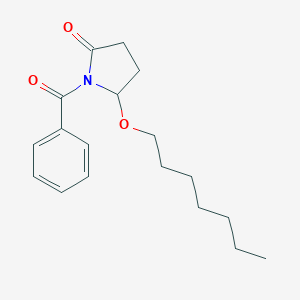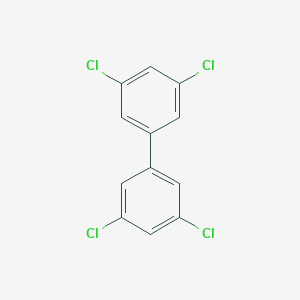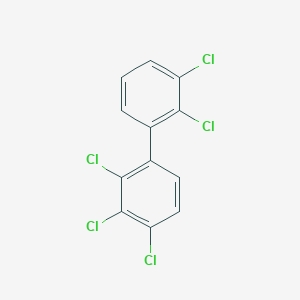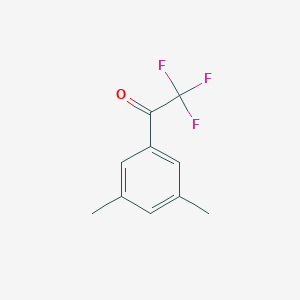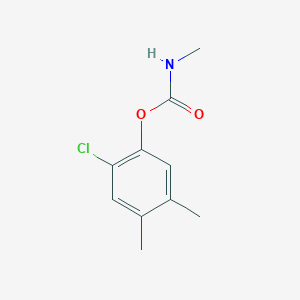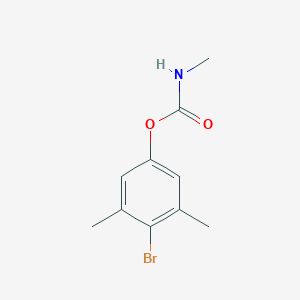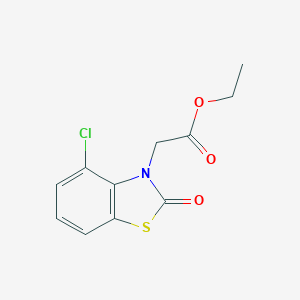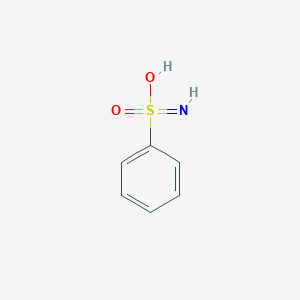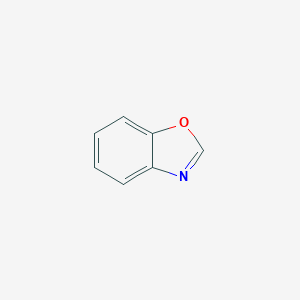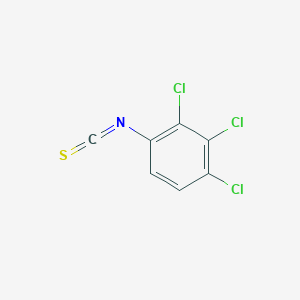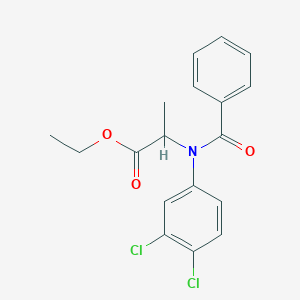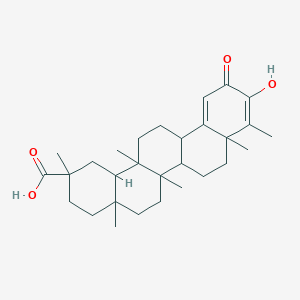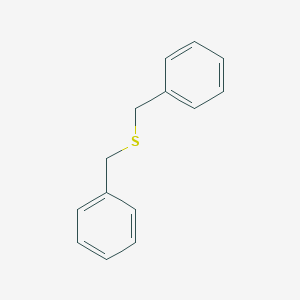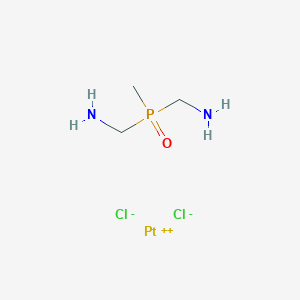
II-Dmpb-platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
II-Dmpb-platinum is a platinum-based compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of II-Dmpb-platinum is still under investigation. However, studies suggest that this compound works by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemische Und Physiologische Effekte
II-Dmpb-platinum has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have a longer half-life compared to cisplatin, allowing for less frequent dosing. Additionally, II-Dmpb-platinum has been found to have a higher affinity for DNA than cisplatin, resulting in increased anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of II-Dmpb-platinum for lab experiments is its enhanced anticancer activity compared to cisplatin. This makes it a valuable tool for studying the mechanisms of action of platinum-based compounds in cancer cells. However, the limitations of II-Dmpb-platinum include its high cost and limited availability, which can make it difficult for researchers to obtain for their studies.
Zukünftige Richtungen
There are several future directions for research on II-Dmpb-platinum. One area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, researchers are exploring the potential of II-Dmpb-platinum in combination with other anticancer agents to enhance its efficacy. Finally, studies are ongoing to investigate the mechanism of action of II-Dmpb-platinum in greater detail, with the goal of developing more targeted and effective cancer treatments.
Synthesemethoden
II-Dmpb-platinum is synthesized by reacting cisplatin with 2,6-dimethylphenyl isocyanide. This reaction results in the formation of a stable complex that exhibits enhanced anticancer activity compared to cisplatin.
Wissenschaftliche Forschungsanwendungen
II-Dmpb-platinum has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including ovarian, lung, and prostate cancer cells. II-Dmpb-platinum has also been found to be effective against cisplatin-resistant cancer cells, making it a potential alternative for patients who do not respond to traditional chemotherapy.
Eigenschaften
CAS-Nummer |
129267-41-0 |
|---|---|
Produktname |
II-Dmpb-platinum |
Molekularformel |
C3H11Cl2N2OPPt |
Molekulargewicht |
388.1 g/mol |
IUPAC-Name |
[aminomethyl(methyl)phosphoryl]methanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H11N2OP.2ClH.Pt/c1-7(6,2-4)3-5;;;/h2-5H2,1H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
AOLPDYIHRBQOIJ-UHFFFAOYSA-L |
SMILES |
CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |
Andere CAS-Nummern |
130761-99-8 |
Synonyme |
dichloro(1,1'-(methylphosphinylidene)bis(methanamine)-N,N')platinum II-DMPB-platinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



